molecular formula C23H25BrN8OS B10918804 N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide

N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide

Cat. No.: B10918804
M. Wt: 541.5 g/mol
InChI Key: CIHOQWPZVOMGBE-UHFFFAOYSA-N
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Description

N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide is a complex organic compound featuring a pyrazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide typically involves multi-step organic reactions. The starting materials often include 4-bromobenzyl bromide, 3,5-dimethyl-1H-pyrazole, and 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine. The synthesis may involve:

    Nucleophilic substitution: reactions to introduce the bromobenzyl group.

    Condensation: reactions to form the pyrazole and pyridine ring systems.

    Hydrazinecarbothioamide formation: through the reaction of hydrazine derivatives with carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anti-cancer, or antimicrobial properties.

    Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in therapeutic or biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N’-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea: This compound shares a similar pyrazolo[3,4-b]pyridine core but differs in its functional groups.

    3,4-Diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium: Another related compound with a pyrazolo[4,3-c]pyridine structure, used in energetic materials.

Uniqueness

N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide is unique due to its combination of bromobenzyl, pyrazole, and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H25BrN8OS

Molecular Weight

541.5 g/mol

IUPAC Name

1-[1-[(4-bromophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-[(1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]thiourea

InChI

InChI=1S/C23H25BrN8OS/c1-12-10-18(19-13(2)29-31(5)21(19)25-12)22(33)27-28-23(34)26-20-14(3)30-32(15(20)4)11-16-6-8-17(24)9-7-16/h6-10H,11H2,1-5H3,(H,27,33)(H2,26,28,34)

InChI Key

CIHOQWPZVOMGBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NNC(=S)NC3=C(N(N=C3C)CC4=CC=C(C=C4)Br)C

Origin of Product

United States

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